SOTS-1 (technical grade)

Beschreibung

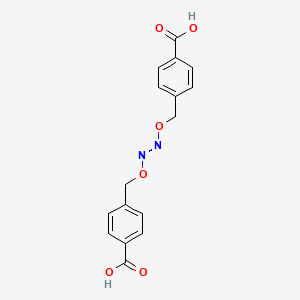

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-[[(4-carboxyphenyl)methoxydiazenyl]oxymethyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O6/c19-15(20)13-5-1-11(2-6-13)9-23-17-18-24-10-12-3-7-14(8-4-12)16(21)22/h1-8H,9-10H2,(H,19,20)(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNKCXZHPOIMNJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CON=NOCC2=CC=C(C=C2)C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90693965 |

Source

|

| Record name | 4,4'-[Diazenediylbis(oxymethylene)]dibenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223507-96-8 |

Source

|

| Record name | 4,4'-[Diazenediylbis(oxymethylene)]dibenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Core Mechanism of Action: Gene Silencing via Antisense Oligonucleotides

Supportive Oligonucleotide Therapy (SOT) is a therapeutic modality that utilizes antisense oligonucleotides (ASOs) to achieve a highly specific gene-silencing effect.[1][2] The fundamental principle of SOT lies in the introduction of a short, synthetic, single-stranded nucleic acid sequence that is complementary to a specific messenger RNA (mRNA) target.[2] This targeted binding initiates a cascade of events that ultimately prevents the translation of the target mRNA into a functional protein. This process is also referred to as gene silencing.[1]

The mechanism can be dissected into several key stages:

-

Target Identification and Personalization: The process begins with the identification of a specific gene target that is crucial for the progression of a disease. In the context of cancer, this often involves identifying genes that are overexpressed and contribute to cell proliferation or inhibit apoptosis (programmed cell death).[3][4] For infectious diseases, the target may be a gene essential for the replication or survival of a pathogen.[5] A critical aspect of SOT is its personalized nature; the therapy is custom-designed based on the specific genetic sequence of the target identified in an individual patient.[1][4]

-

Antisense Oligonucleotide Design and Synthesis: Once the target mRNA sequence is known, a complementary antisense oligonucleotide is synthesized. These ASOs are typically 18-30 nucleotides in length and are often chemically modified to enhance their stability, bioavailability, and resistance to degradation by cellular enzymes (nucleases).[2][3][6]

-

Cellular Uptake and Target Binding: The ASO is administered to the patient, often intravenously.[7] It is then distributed throughout the body and taken up by cells. Inside the cell, the ASO binds to its specific target mRNA sequence through Watson-Crick base pairing, forming an ASO-mRNA duplex.[2]

-

Inhibition of Protein Expression: The formation of the ASO-mRNA duplex prevents the synthesis of the target protein through several potential mechanisms:[2][6]

-

RNase H-mediated degradation: The DNA/RNA hybrid formed by the ASO and mRNA can be recognized by the enzyme RNase H, which then cleaves and degrades the target mRNA. This is a primary mechanism for many ASOs.[2]

-

Translational Arrest: The ASO can physically block the ribosome from binding to the mRNA or proceeding with translation, a mechanism known as steric hindrance.[2]

-

Modulation of Splicing: ASOs can bind to pre-mRNA and alter the splicing process, leading to the production of a non-functional protein or the degradation of the improperly spliced mRNA.[2][6]

-

By specifically inhibiting the production of a key disease-driving protein, SOT aims to halt or reverse the pathological process with high precision and potentially fewer side effects compared to conventional systemic therapies.[4]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the core mechanism of action of SOT and a typical experimental workflow for its development and application.

Caption: Mechanism of Action of Supportive Oligonucleotide Therapy (SOT).

Caption: Generalized Experimental Workflow for SOT Development and Application.

Quantitative Data Summary

The available literature on Supportive Oligonucleotide Therapy primarily focuses on the qualitative mechanism of action and clinical outcomes. Specific quantitative data such as binding affinities (Kd), IC50/EC50 values, and detailed pharmacokinetic parameters for a specific "SOTS-1" molecule are not publicly available in the reviewed sources. The clinical data presented is often observational and based on patient cohorts.

| Parameter | Finding | Patient Cohort | Therapy | Reference |

| Clinical Improvement | 77.89% of all patients showed improvement. | 95 cancer patients | SOT (monotherapy or combination) | [3] |

| 84.31% showed improvement. | Subset of the 95 patients | SOT as monotherapy or with no other therapy information | [3] | |

| 69.77% showed improvement. | Subset of the 95 patients | SOT in combination with other therapies | [3] | |

| Karnofsky Performance Index | 71.58% showed positive results. | 95 cancer patients | SOT (monotherapy or combination) | [3] |

| 80.39% showed positive results. | Subset of the 95 patients | SOT as monotherapy or with no other therapy information | [3] | |

| 61.36% showed positive results. | Subset of the 95 patients | SOT in combination with other therapies | [3] | |

| Circulating Tumor Cells (CTCs) | Statistically significant reduction observed. | 47 cancer patients | SOT (monotherapy and adjunctive) | [3] |

Experimental Protocols

Detailed, step-by-step experimental protocols for a specific proprietary therapy like SOT are generally not fully disclosed in public literature. However, the general methodologies employed can be outlined based on standard molecular biology and preclinical study practices.

1. Identification of Gene Targets in Circulating Tumor Cells (CTCs)

-

Objective: To identify overexpressed genes in a patient's cancer cells that are suitable targets for SOT.

-

Methodology:

-

Blood Sample Collection: A whole blood sample is collected from the patient.

-

CTC Isolation: CTCs are isolated from the blood sample using methods such as immunomagnetic separation or microfluidic devices that capture cells expressing specific surface markers (e.g., EpCAM for epithelial tumors).

-

Gene Expression Profiling: RNA is extracted from the isolated CTCs. Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) or next-generation sequencing (NGS) is performed to analyze the expression levels of a panel of target genes, often focusing on those involved in cell survival and apoptosis (e.g., anti-apoptotic members of the Bcl-2 family).

-

Target Selection: Genes that are significantly overexpressed in the CTCs compared to normal cells are selected as targets for SOT.

-

2. In Vitro Validation of SOT Efficacy

-

Objective: To confirm that the designed SOT molecule can effectively silence the target gene and induce the desired cellular effect (e.g., apoptosis) in cancer cells.

-

Methodology:

-

Cell Culture: A cancer cell line known to express the target gene is cultured under standard laboratory conditions.

-

SOT Transfection: The synthesized SOT molecules are introduced into the cancer cells using a transfection reagent.

-

Gene Expression Analysis: After a defined incubation period (e.g., 24-48 hours), RNA is extracted from the cells. The expression level of the target mRNA is quantified using RT-qPCR to determine the extent of gene silencing.

-

Protein Level Analysis: Cell lysates are prepared, and Western blotting is performed to measure the level of the target protein, confirming that gene silencing leads to reduced protein expression.

-

Cell Viability and Apoptosis Assays: The effect of SOT on cell survival is assessed using assays such as MTT or by measuring markers of apoptosis (e.g., caspase activation, Annexin V staining followed by flow cytometry).

-

3. Preclinical In Vivo Studies

-

Objective: To evaluate the anti-tumor activity and safety of the SOT in a living organism.

-

Methodology:

-

Animal Model: An appropriate animal model, such as an immunodeficient mouse, is used.

-

Tumor Xenograft: Human cancer cells (the same as used for in vitro studies or patient-derived xenografts) are injected into the mice to establish tumors.

-

SOT Administration: Once tumors reach a certain size, the mice are treated with the SOT (e.g., via intravenous or intraperitoneal injection) or a placebo control.

-

Tumor Growth Monitoring: Tumor size is measured regularly (e.g., with calipers) throughout the study to assess the effect of the treatment on tumor growth.

-

Toxicity Assessment: The general health of the mice is monitored (e.g., body weight, behavior). At the end of the study, organs may be collected for histological analysis to assess for any treatment-related toxicity.

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Blood and tissue samples may be collected at various time points to measure the concentration of the SOT molecule and its effect on the target gene expression in the tumor tissue.

-

It is important to note that while the above outlines the general scientific approach, the specific protocols and modifications used by commercial providers of SOT are proprietary.

References

- 1. risinghealthspecialty.com [risinghealthspecialty.com]

- 2. Mechanisms of Action of the US Food and Drug Administration-Approved Antisense Oligonucleotide Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Supportive Oligonucleotide Therapy (SOT) as an Alternative Treatment Option in Cancer: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. integrative.ca [integrative.ca]

- 5. Supportive Oligonucleotide Therapy (SOT) as a Potential Treatment for Viral Infections and Lyme Disease: Preliminary Results - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of Action of the US Food and Drug Administration-Approved Antisense Oligonucleotide Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ipscell.com [ipscell.com]

Navigating Superoxide Dismutase 1 (SOD1): A Technical Guide to its Kinetics, Measurement, and Signaling Roles

A Note on Terminology: This document addresses the kinetic properties and biological functions of Superoxide (B77818) Dismutase 1 (SOD1). Initial inquiries regarding "SOTS-1" did not yield relevant results, leading to the assessment that this was likely a typographical error for the well-researched enzyme, SOD1.

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

Superoxide Dismutase 1 (SOD1) is a crucial metalloenzyme that constitutes a primary line of defense against oxidative stress.[1][2] Localized primarily in the cytoplasm and the mitochondrial intermembrane space, SOD1 plays a vital role in maintaining cellular homeostasis by catalyzing the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).[3] This guide provides an in-depth overview of the enzymatic kinetics of SOD1, detailed experimental protocols for its activity assessment, and its intricate involvement in key cellular signaling pathways.

Enzymatic Kinetics of SOD1

The catalytic efficiency of SOD1 in neutralizing the superoxide radical is diffusion-limited, highlighting its remarkable efficacy as an antioxidant enzyme. The kinetic parameters of SOD1 are essential for understanding its function and for the development of therapeutic interventions targeting oxidative stress.

| Organism/Condition | kcat/Km (M⁻¹s⁻¹) | Km (mM) | Vmax (U/mg protein) | Reference |

| Bovine SOD | 3.8 x 10⁹ (at pH 7.7, 20 mM ionic strength) | |||

| Human SOD | 2.5 x 10⁹ (at pH 7, 20 mM ionic strength) | |||

| Photobacterium leiognathi SOD | 8.5 x 10⁹ (at pH 7, 20 mM ionic strength) | |||

| Escherichia coli SODs | 10⁹ | [4] | ||

| Desulfovibrio piger Vib-7 (purified) | 1.002 | 14,285.71 | [5] | |

| Desulfomicrobium sp. Rod-9 (cell-free extract) | 0.750 ± 0.068 | [5] | ||

| Bacillus licheniformis SPB-13 | 7092.2 s⁻¹·mM⁻¹ (NADH) | 1.4 (NADH) | 10,000 | [5] |

Experimental Protocols

Accurate measurement of SOD1 activity is critical for research in oxidative stress, neurodegenerative diseases, and drug development. Below are detailed protocols for commonly employed assays.

SOD1 Activity Assay using Cytochrome c Reduction

This spectrophotometric assay is a classic method for determining SOD activity. It relies on the ability of SOD to inhibit the reduction of cytochrome c by superoxide radicals generated by a xanthine (B1682287)/xanthine oxidase system.[6]

Principle: Xanthine oxidase catalyzes the oxidation of xanthine to produce uric acid and superoxide radicals. These radicals then reduce Cytochrome c³⁺ (oxidized) to Cytochrome c²⁺ (reduced), which can be monitored by an increase in absorbance at 550 nm. SOD1 competes for the superoxide radicals, thus inhibiting the reduction of cytochrome c. The degree of inhibition is proportional to the SOD activity.[6]

Reagents:

-

Potassium Phosphate (B84403) Buffer (e.g., 216 mM, pH 7.8)

-

Ethylenediaminetetraacetic Acid (EDTA) Solution (e.g., 10.7 mM)

-

Cytochrome c Solution (e.g., 1.1 mM)

-

Xanthine Solution (e.g., 0.108 mM)

-

Xanthine Oxidase Solution (concentration to be adjusted to yield a ΔA550nm of 0.025 ± 0.005 per minute)

-

Sample containing SOD1

Procedure:

-

Prepare a reaction mixture containing the phosphate buffer, EDTA, cytochrome c, and xanthine solutions.[6]

-

Pipette the reaction mixture into a cuvette and add the sample solution. For the blank (uninhibited reaction), add buffer in place of the sample.[6]

-

Equilibrate the mixture to 25°C in a spectrophotometer.

-

Initiate the reaction by adding the xanthine oxidase solution.[6]

-

Immediately monitor the increase in absorbance at 550 nm for several minutes to determine the initial rate of cytochrome c reduction.

-

Calculate the percentage of inhibition caused by the sample compared to the blank. One unit of SOD activity is typically defined as the amount of enzyme required to inhibit the rate of cytochrome c reduction by 50%.

SOD1 Activity Assay using Water-Soluble Tetrazolium Salt (WST-1)

This is a more convenient and high-throughput colorimetric method for measuring SOD activity, often available in commercial kits.[7][8][9]

Principle: Superoxide radicals, generated by a xanthine/xanthine oxidase system, reduce the WST-1 tetrazolium salt to a water-soluble formazan (B1609692) dye, which has a maximum absorbance at approximately 450 nm. SOD1 competes for the superoxide radicals, thereby inhibiting the formation of the formazan dye. The SOD activity is quantified by measuring the degree of inhibition.[10]

Reagents (Typical Kit Components):

-

WST Working Solution

-

Enzyme Working Solution (Xanthine Oxidase)

-

Assay Buffer

-

Sample containing SOD1

Procedure (based on a 96-well plate format):

-

Add the sample and appropriate blanks to the wells of a microplate.

-

Add the WST Working Solution to all wells.[9]

-

Initiate the reaction by adding the Enzyme Working Solution (Xanthine Oxidase) to all wells except for a blank control. The use of a multichannel pipette is recommended for simultaneous addition.

-

Incubate the plate at 37°C for approximately 20 minutes.[9]

-

Read the absorbance at 450 nm using a microplate reader.[9]

-

Calculate the percentage of inhibition of the WST-1 reduction by the sample. A standard curve can be generated using known concentrations of SOD to quantify the activity in the samples.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Superoxide Detection

EPR is a highly sensitive and specific method for the detection and quantification of short-lived free radicals like superoxide. This technique often employs spin traps, which react with the superoxide radical to form a more stable paramagnetic adduct that can be detected by EPR.

Principle: Due to its short half-life, the superoxide radical cannot be directly detected by EPR in biological systems. Spin traps, such as cyclic nitrones, are used to react with superoxide and form a stable nitroxide radical adduct. The resulting EPR spectrum provides a characteristic fingerprint of the trapped radical, allowing for its identification and quantification.

Workflow:

-

Sample Preparation: Prepare cell suspensions, tissue homogenates, or other biological samples.

-

Spin Trap Incubation: Incubate the sample with a suitable spin trap (e.g., a cyclic nitrone).

-

EPR Measurement: Transfer the sample to a suitable container (e.g., capillary tube) and place it in the EPR spectrometer.

-

Data Acquisition: Record the EPR spectrum.

-

Analysis: Analyze the spectrum to identify the characteristic signal of the superoxide adduct and quantify its intensity to determine the concentration of superoxide radicals.

Caption: Workflow for superoxide detection using EPR spectroscopy.

Signaling Pathways Involving SOD1

SOD1 is not merely an antioxidant enzyme but also a critical modulator of various signaling pathways, influencing cellular fate and function.

SOD1 and the NRF2-Mediated Oxidative Stress Response

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcriptional regulator of the antioxidant response.[2][11] Under basal conditions, Nrf2 is kept inactive in the cytoplasm through its interaction with Keap1, which facilitates its degradation.[2] Oxidative stress disrupts the Nrf2-Keap1 interaction, leading to Nrf2 stabilization, nuclear translocation, and the activation of Antioxidant Response Element (ARE)-driven gene expression, including SOD1.[2][12]

Caption: The Nrf2-mediated antioxidant response pathway.

SOD1 and Apoptosis

SOD1 plays a dual role in apoptosis (programmed cell death). Wild-type SOD1 generally exhibits anti-apoptotic properties, potentially through interactions with the Bcl-2 family of proteins.[3] In contrast, mutant forms of SOD1, particularly those associated with amyotrophic lateral sclerosis (ALS), can promote apoptosis.[3] The intrinsic apoptotic pathway is triggered by cellular stress, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of pro-apoptotic factors like cytochrome c.[13]

Caption: The role of SOD1 in the intrinsic apoptosis pathway.

Conclusion

SOD1 is a cornerstone of cellular antioxidant defense, with its high catalytic efficiency being paramount to mitigating the damaging effects of superoxide radicals. The methodologies outlined in this guide provide robust frameworks for the accurate assessment of its enzymatic activity. Furthermore, the elucidation of SOD1's involvement in critical signaling pathways, such as the Nrf2 and apoptotic pathways, underscores its significance beyond a mere superoxide scavenger and highlights its potential as a therapeutic target in a range of pathologies. A comprehensive understanding of SOD1's kinetics, measurement, and signaling roles is indispensable for advancing research and development in fields impacted by oxidative stress.

References

- 1. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SOD1 and DJ-1 Converge at Nrf2 Pathway: A Clue for Antioxidant Therapeutic Potential in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SOD1 - Wikipedia [en.wikipedia.org]

- 4. Titre and rate constant (kcat/Km) of superoxi - Bacteria Escherichia coli - BNID 112948 [bionumbers.hms.harvard.edu]

- 5. researchgate.net [researchgate.net]

- 6. nipro.co.jp [nipro.co.jp]

- 7. Assay of superoxide dismutase activity in a plate assay using WST-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. resources.novusbio.com [resources.novusbio.com]

- 10. tiarisbiosciences.com [tiarisbiosciences.com]

- 11. SOD1 and DJ-1 converge at Nrf2 pathway: a clue for antioxidant therapeutic potential in neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Core Chemical Properties of a Representative Antisense Oligonucleotide: Tofersen

Disclaimer: Initial searches for "SOTS-1" did not yield information on a specific chemical entity. This guide provides a detailed overview of the chemical properties of Tofersen , a well-characterized antisense oligonucleotide (ASO), as a representative example for researchers, scientists, and drug development professionals. The data and protocols presented are illustrative of a technical-grade ASO.

Introduction

Tofersen is an antisense oligonucleotide designed to treat a specific genetic form of amyotrophic lateral sclerosis (ALS). As a synthetic nucleic acid analog, its chemical properties are fundamental to its mechanism of action, stability, and manufacturability. This guide details the core chemical characteristics of technical-grade Tofersen, outlining its synthesis, purification, and analytical characterization.

Chemical and Physical Properties

The technical-grade specifications for Tofersen are summarized below. These parameters are critical for ensuring the identity, purity, and quality of the active pharmaceutical ingredient.

| Property | Specification |

| Appearance | White to off-white lyophilized powder |

| Molecular Formula | C₂₃₀H₃₁₇N₇₂O₁₂₃P₁₉S₁₅ |

| Molecular Weight | 7128.0 g/mol (as free acid) |

| Sequence | 5'-[mC]-[mA]-[mG]-[mG]-[mA]-T-A-[mC]-A-T-T-T-[mC]-T-A-[mC]-[mA]-[mG]-[mC]-[mU]-3' (Note: 'm' indicates a 2'-O-methoxyethyl modification; linkages are phosphorothioate (B77711), except where noted) |

| Purity (by HPLC) | ≥ 95.0% |

| Identity (by Mass Spec) | Conforms to theoretical mass ± 0.1% |

| Impurities (n-1) | ≤ 2.0% |

| Water Content | ≤ 5.0% |

| Endotoxin | ≤ 10 EU/mg |

| Solubility | Freely soluble in water and phosphate-buffered saline (PBS) |

Synthesis and Purification

The synthesis of Tofersen is a complex, multi-step process involving solid-phase phosphoramidite (B1245037) chemistry. The general workflow is outlined below.

Experimental Protocol: Solid-Phase Synthesis

-

Support Preparation: The synthesis begins with the first nucleoside attached to a solid support, typically controlled pore glass (CPG).

-

Detritylation: The 5'-hydroxyl group of the support-bound nucleoside is deprotected by treatment with a mild acid (e.g., trichloroacetic acid in dichloromethane).

-

Coupling: The next phosphoramidite monomer is activated and coupled to the deprotected 5'-hydroxyl group.

-

Sulfurization: The newly formed phosphite (B83602) triester linkage is converted to a more nuclease-resistant phosphorothioate linkage using a sulfurizing agent.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of (n-1) shortmer impurities.

-

Iteration: Steps 2-5 are repeated for each subsequent nucleotide in the sequence.

-

Cleavage and Deprotection: Once the full-length oligonucleotide is synthesized, it is cleaved from the solid support, and all protecting groups are removed using a strong base (e.g., aqueous ammonia).

Experimental Protocol: Purification by HPLC

The crude oligonucleotide is purified using high-performance liquid chromatography (HPLC).

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase A: An aqueous buffer, such as 100 mM triethylammonium (B8662869) acetate (B1210297) (TEAA).

-

Mobile Phase B: Acetonitrile (B52724).

-

Gradient: A linear gradient from low to high acetonitrile concentration is used to elute the full-length product, separating it from shorter failure sequences and other impurities.

-

Fraction Collection and Desalting: The fractions containing the pure product are collected, pooled, and desalted.

Caption: Purification workflow for Tofersen.

Analytical Methods

A suite of analytical techniques is employed to ensure the quality of technical-grade Tofersen.

Experimental Protocol: Purity and Impurity Analysis by HPLC

-

Method: Ion-pair reversed-phase HPLC (IP-RP-HPLC) is commonly used.

-

Column: A suitable C18 column.

-

Mobile Phase A: 100 mM hexafluoroisopropanol (HFIP), 15 mM triethylamine (B128534) (TEA) in water.

-

Mobile Phase B: Methanol.

-

Detection: UV absorbance at 260 nm.

-

Analysis: The percentage of the main peak area relative to the total peak area determines the purity. Impurities, such as (n-1) shortmers, are also quantified.

Experimental Protocol: Identity Confirmation by Mass Spectrometry

-

Method: Electrospray ionization mass spectrometry (ESI-MS) is used.

-

Sample Preparation: The purified oligonucleotide is dissolved in a suitable solvent.

-

Analysis: The sample is infused into the mass spectrometer, and the resulting mass spectrum is analyzed. The observed molecular weight is compared to the theoretical molecular weight of Tofersen.

Caption: Analytical workflow for Tofersen characterization.

Stability Studies

Stability testing is performed according to ICH guidelines to determine the retest period and appropriate storage conditions.

| Condition | Duration | Key Stability-Indicating Parameters Monitored |

| Long-Term | 24 months | Appearance, Purity (HPLC), Identity (MS), Water Content, Degradation Products |

| 2-8°C | ||

| Accelerated | 6 months | Appearance, Purity (HPLC), Identity (MS), Water Content, Degradation Products |

| 25°C / 60% RH | ||

| Stress (Forced Degradation) | Variable | Purity (HPLC) to identify potential degradation products and pathways |

| Acid/Base Hydrolysis, Oxidation, Thermal, Photolytic |

Mechanism of Action: Signaling Pathway

Tofersen's therapeutic effect is achieved by targeting the messenger RNA (mRNA) of the superoxide (B77818) dismutase 1 (SOD1) gene.

Mutations in the SOD1 gene lead to the production of a misfolded, toxic SOD1 protein, which is implicated in the pathology of a form of familial ALS. Tofersen is designed to be complementary to the SOD1 mRNA. Upon administration, Tofersen binds to the SOD1 mRNA, forming a DNA-RNA hybrid. This hybrid is recognized and degraded by the cellular enzyme RNase H. The degradation of the SOD1 mRNA prevents its translation into the toxic SOD1 protein, thereby reducing the levels of this protein in the central nervous system.

Caption: Tofersen's mechanism of action.

An In-depth Technical Guide to the Decomposition Products and Byproducts of Novel Compounds: A Methodological Approach

Disclaimer: Publicly available information regarding a specific compound designated "SOTS-1" is not available. This guide, therefore, provides a comprehensive methodological framework for researchers, scientists, and drug development professionals to investigate the decomposition products and byproducts of a novel compound, using "SOTS-1" as a placeholder. The principles and protocols outlined herein are based on established scientific and regulatory standards for drug stability and degradation studies.

Introduction to Decomposition and Degradation Pathways

The chemical stability of a pharmaceutical compound is a critical attribute that determines its safety, efficacy, and shelf-life. Decomposition of an active pharmaceutical ingredient (API) can lead to loss of potency, formation of potentially toxic byproducts, and alterations in physical properties. Understanding the degradation pathways is a regulatory requirement and a fundamental aspect of drug development. The primary degradation pathways include:

-

Hydrolysis: Cleavage of chemical bonds by reaction with water. Esters, amides, lactams, and imides are particularly susceptible. The pH of the solution is a critical factor in the rate of hydrolysis.

-

Oxidation: Reaction with oxygen, which can be initiated by light, heat, or metal ions. Functional groups prone to oxidation include phenols, thiols, and aldehydes. The process often involves free radical intermediates.

-

Photolysis: Degradation caused by exposure to light, particularly ultraviolet (UV) radiation. Compounds with chromophores that absorb light at specific wavelengths are susceptible to photolytic degradation.

-

Thermal Degradation: Decomposition induced by heat. The Arrhenius equation typically describes the relationship between temperature and the degradation rate.[1][2][3]

Experimental Protocols for Forced Degradation Studies

Forced degradation, or stress testing, is conducted to identify the likely degradation products that may form under various conditions, and to establish the intrinsic stability of the molecule.[4] These studies are also crucial for developing and validating stability-indicating analytical methods.

General Considerations

-

API Purity: Start with a well-characterized, highly pure sample of the API.

-

Control Samples: For each stress condition, a control sample (stored under normal conditions) should be analyzed concurrently.

-

Extent of Degradation: The goal is to achieve 5-20% degradation of the API to ensure that primary degradation products are formed without excessive secondary degradation.

Hydrolytic Degradation

-

Preparation of Solutions: Prepare solutions of "SOTS-1" (e.g., 1 mg/mL) in acidic (0.1 N HCl), neutral (water), and basic (0.1 N NaOH) conditions.

-

Incubation: Incubate the solutions at an elevated temperature (e.g., 60°C) for a specified period (e.g., 24, 48, 72 hours).

-

Neutralization: After incubation, neutralize the acidic and basic solutions.

-

Analysis: Analyze the samples at various time points using a suitable analytical method (e.g., HPLC-UV/MS).

Oxidative Degradation

-

Preparation of Solution: Prepare a solution of "SOTS-1" in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Incubation: Store the solution at room temperature for a defined period, protected from light.

-

Analysis: Monitor the degradation over time.

Photolytic Degradation

-

Sample Preparation: Expose solid "SOTS-1" and a solution of "SOTS-1" to a light source that provides both UV and visible light. The ICH Q1B guideline suggests an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.

-

Control: A dark control sample should be stored under the same conditions to separate light-induced degradation from thermal degradation.

-

Analysis: Analyze the exposed and control samples.

Thermal Degradation

-

Sample Preparation: Store solid "SOTS-1" in a controlled temperature chamber at a temperature higher than that used for accelerated stability testing (e.g., 80°C, 100°C).

-

Humidity: The study can be conducted with and without humidity control.

-

Analysis: Analyze the sample at various time points.

Analytical Methodologies for Identification and Quantification

A stability-indicating analytical method is one that can accurately and precisely measure the active ingredient in the presence of its decomposition products.[5][6][7]

-

High-Performance Liquid Chromatography (HPLC): The most common technique for separating and quantifying the API and its degradation products. A reverse-phase C18 column is often a good starting point. Method development involves optimizing the mobile phase, gradient, flow rate, and column temperature.

-

Mass Spectrometry (MS): When coupled with HPLC (LC-MS), it is a powerful tool for identifying degradation products by providing mass-to-charge ratio information, which can help in elucidating the chemical structure of the unknowns.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to definitively determine the structure of isolated and purified degradation products.

-

Gas Chromatography (GC): Suitable for volatile decomposition products.[5]

Data Presentation: Quantitative Summary

The results of forced degradation studies should be summarized in a clear and organized manner.

Table 1: Summary of "SOTS-1" Forced Degradation Studies

| Stress Condition | Duration/Intensity | "SOTS-1" Assay (% Remaining) | Number of Degradants | Major Degradant (% Area) |

| 0.1 N HCl | 48 hours @ 60°C | 85.2% | 3 | DP1 (8.7%) |

| 0.1 N NaOH | 24 hours @ 60°C | 78.9% | 2 | DP2 (15.3%) |

| 3% H₂O₂ | 72 hours @ RT | 90.1% | 4 | DP3 (4.5%) |

| Photolytic | 1.2 million lux hrs | 95.6% | 1 | DP4 (2.1%) |

| Thermal | 7 days @ 80°C | 92.4% | 2 | DP5 (3.8%) |

DP = Degradation Product; RT = Room Temperature

Table 2: Characterization of "SOTS-1" Degradation Products

| Degradant ID | Retention Time (min) | Proposed Structure | Molecular Weight (Da) | Formation Condition |

| DP1 | 8.5 | Hydrolysis Product A | 354.4 | Acidic Hydrolysis |

| DP2 | 10.2 | Hydrolysis Product B | 354.4 | Basic Hydrolysis |

| DP3 | 12.1 | N-Oxide | 412.5 | Oxidation |

| DP4 | 14.8 | Photoproduct X | 394.5 | Photolytic |

| DP5 | 9.7 | Thermal Isomer | 396.5 | Thermal |

Visualizations: Workflows and Pathways

Experimental Workflow for Decomposition Analysis

Caption: Workflow for forced degradation and analysis of "SOTS-1".

Hypothetical Degradation Pathway

Caption: Hypothetical degradation pathways of "SOTS-1".

References

- 1. ihed.ras.ru [ihed.ras.ru]

- 2. researchgate.net [researchgate.net]

- 3. Study on Thermal Oxygen Aging Characteristics and Degradation Kinetics of PMR350 Resin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stability Studies Needed to Define the Handling and Transport Conditions of Sensitive Pharmaceutical or Biotechnological Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ANALYTICAL METHODS - Toxicological Profile for Stoddard Solvent - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Steps for Analytical Method Development | Pharmaguideline [pharmaguideline.com]

- 7. youtube.com [youtube.com]

Unable to Provide In-depth Technical Guide Due to Ambiguity of "SOTS-1"

An in-depth technical guide on the half-life of "SOTS-1" at physiological pH cannot be provided as requested. Extensive searches for a molecule designated "SOTS-1" within the context of drug development and life sciences have yielded ambiguous and conflicting results, preventing the identification of a specific compound for which to gather the required data.

The term "SOTS-1" is not a standard or widely recognized nomenclature for a specific therapeutic agent or biological molecule in publicly available scientific literature and databases. The search results indicate that "SOTS-1" could refer to several distinct entities, none of which definitively match the context of a drug or peptide in development for which a physiological half-life would be a documented parameter.

The potential interpretations of "SOTS-1" found include:

-

SUPPRESSOR OF THYLAKOID FORMATION1 (SOT1): A pentatricopeptide repeat protein found in the plant species Arabidopsis thaliana, involved in the processing of ribosomal RNA in plastids.[1]

-

A Technical Grade Azo-Compound: A chemical sold for research purposes that is capable of generating superoxide (B77818) radical anions.[2]

-

Sword of the Stars 1 (SotS1): A video game, for which numerous discussions and wikis exist.[3][4][5][6][7][8][9]

-

Related Protein Acronyms: Searches also returned information on proteins with similar acronyms, such as Son of sevenless homolog 1 (SOS1) , a guanine (B1146940) nucleotide exchange factor,[10] and Suppressor of cytokine signaling 1 (SOCS1) , a protein involved in inhibiting cytokine signaling.[11]

-

Peptide Designations: While no peptide named "SOTS-1" was identified, searches did reveal a cosmetic peptide designated OS-01 [12] and a SUMO1-derived peptide inhibitor .[13][14]

Given the lack of a clear and specific subject for the inquiry, it is not possible to proceed with the core requirements of the request, which include:

-

Summarizing quantitative data on half-life.

-

Providing detailed experimental methodologies.

-

Creating diagrams for signaling pathways and experimental workflows.

To fulfill this request, a more specific and unambiguous identifier for the molecule of interest is required. This could include a full chemical name, a recognized abbreviation from scientific literature, a CAS number, or a specific company or research group associated with its development. Without this essential information, any attempt to generate a technical guide would be based on speculation and would not meet the standards of accuracy required for a scientific and professional audience.

References

- 1. SOT1, a pentatricopeptide repeat protein with a small MutS-related domain, is required for correct processing of plastid 23S-4.5S rRNA precursors in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Client Challenge [swordofthestars.fandom.com]

- 4. which one is better sots 1 or 2? :: Sword of the Stars II: Enhanced Edition General Discussions [steamcommunity.com]

- 5. reddit.com [reddit.com]

- 6. swordofthestars.fandom.com [swordofthestars.fandom.com]

- 7. SOTS 1 former wiki new location!! :: Sword of the Stars Complete Collection 일반 토론 [steamcommunity.com]

- 8. Sots 1, ship and fleet naming :: Sword of the Stars Complete Collection General Discussions [steamcommunity.com]

- 9. Client Challenge [swordofthestars.fandom.com]

- 10. SOS1 - Wikipedia [en.wikipedia.org]

- 11. Suppressor of cytokine signaling 1 - Wikipedia [en.wikipedia.org]

- 12. Clinical efficacy of OS-01 peptide formulation in reducing the signs of periorbital skin aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A SUMO1-Derived Peptide Targeting SUMO-Interacting Motif Inhibits α-Synuclein Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Small Peptide Binding Stiffens the Ubiquitin-like Protein SUMO1 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Menadione for Inducing Oxidative Stress in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menadione (B1676200), also known as Vitamin K3, is a synthetic naphthoquinone that serves as a precursor to Vitamin K2. In cell biology research, it is widely utilized as a potent tool to induce acute oxidative stress. Its ability to undergo redox cycling within cells leads to the generation of reactive oxygen species (ROS), making it an invaluable agent for studying the cellular mechanisms of oxidative damage, antioxidant responses, and cell death pathways. This guide provides a comprehensive overview of the core principles and methodologies for using menadione to induce and analyze oxidative stress in in vitro cell culture models.

Core Mechanism of Action: Induction of Oxidative Stress

Menadione's primary mechanism for inducing oxidative stress is its ability to act as a redox cycler. This process involves the enzymatic reduction of menadione to a semiquinone radical, which then rapidly reacts with molecular oxygen (O₂) to produce superoxide (B77818) radicals (O₂•−).

The key steps are as follows:

-

One-Electron Reduction: Intracellular flavoenzymes, particularly NADPH-cytochrome P450 reductase and mitochondrial NADH:ubiquinone oxidoreductase (Complex I), catalyze the one-electron reduction of the menadione quinone to its unstable semiquinone form.[1]

-

Superoxide Generation: The semiquinone radical readily donates its electron to molecular oxygen, regenerating the parent quinone and forming a superoxide radical (O₂•−). This futile cycle consumes cellular reducing equivalents, such as NADPH and NADH.[1][2]

-

Hydrogen Peroxide Formation: The generated superoxide is quickly dismutated, either spontaneously or by superoxide dismutase (SOD) enzymes, into hydrogen peroxide (H₂O₂), a more stable and cell-permeable ROS.[2]

-

Oxidative Damage: H₂O₂ and superoxide can further react, particularly in the presence of transition metals like iron and copper, to form highly reactive hydroxyl radicals (•OH).[3] This cascade of ROS production leads to widespread oxidative damage to lipids, proteins, and DNA, ultimately triggering various cellular signaling pathways and potentially leading to cell death.[2]

Quantitative Data Presentation

The cytotoxic and oxidative effects of menadione are dose- and cell-type-dependent. The following tables summarize quantitative data from various studies.

Table 1: Cytotoxicity of Menadione in Various Cell Lines

| Cell Line | Treatment Duration | IC50 / % Viability | Reference |

| H4IIE (Rat Hepatocellular Carcinoma) | 24 hours | IC50: ~25 µM | [4] |

| H4IIE (Rat Hepatocellular Carcinoma) | 24 hours | 75 µM: ~27.1% viability | [4] |

| H4IIE (Rat Hepatocellular Carcinoma) | 24 hours | 100 µM: ~28.4% viability | [4] |

| AGS (Human Gastric Adenocarcinoma) | Not Specified | 20 µM: ~63% viability | [5] |

| AGS (Human Gastric Adenocarcinoma) | Not Specified | 25 µM: ~32% viability | [5] |

| Cardiomyocytes | 4-6 hours | 25 µM: Significant cell death | [2] |

| Hep G2 (Human Hepatocellular Carcinoma) | Not Specified | Time- and concentration-dependent loss of viability | [6] |

Table 2: Menadione-Induced Oxidative Stress Markers

| Cell Line | Menadione Concentration | Measurement | Result | Reference |

| Cardiomyocytes | 25 µM | Cytosolic RoGFP Oxidation | Reached 74% oxidation within 15 minutes | [2] |

| Leukemic Lymphocytes | 10 µM | Mitochondrial Superoxide | ~1.5-2 fold increase | [7] |

| Leukemic Lymphocytes | 20 µM | Mitochondrial Superoxide | ~7-9 fold increase | [7] |

| MKN45 (Gastric Cancer) | 10-30 µM (12h) | PARP Cleavage | Dose-dependent increase | [8] |

| MKN45 (Gastric Cancer) | 10-30 µM (12h) | Caspase-3 & -7 Activation | Dose-dependent increase | [8] |

Key Signaling Pathways and Visualizations

Menadione-induced oxidative stress activates multiple signaling pathways, primarily those involved in cell death (apoptosis) and cellular defense.

Intrinsic Apoptosis Pathway

High levels of oxidative stress cause significant mitochondrial damage, leading to the initiation of the intrinsic apoptosis pathway. This involves the loss of mitochondrial membrane potential, release of pro-apoptotic factors like cytochrome c, and subsequent activation of effector caspases.

References

- 1. Menadione-induced reactive oxygen species generation via redox cycling promotes apoptosis of murine pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Menadione triggers cell death through ROS-dependent mechanisms involving PARP activation without requiring apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxidative stress by menadione affects cellular copper and iron homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytotoxic and apoptotic effects of menadione on rat hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Menadione cytotoxicity to Hep G2 cells and protection by activation of nuclear factor-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Selective Targeting of Cancerous Mitochondria and Suppression of Tumor Growth Using Redox-Active Treatment Adjuvant - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Preliminary Studies of Suppressor of Cytokine Signaling 1 (SOCS1) in Biological Systems: A Technical Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

SOCS1 Signaling Pathway and Mechanism of Action

SOCS1 is an inducible intracellular protein that provides a negative feedback loop to attenuate cytokine signaling. Upon cytokine stimulation, SOCS1 is expressed and acts through two primary mechanisms:

-

Kinase Inhibitory Region (KIR): An N-terminal KIR domain directly binds to the activation loop of JAK kinases (primarily JAK1, JAK2, and TYK2), acting as a pseudosubstrate to block their catalytic activity.[1]

-

SH2 Domain and SOCS Box: A central SH2 domain recognizes phosphotyrosine residues on activated JAKs or cytokine receptors. The C-terminal SOCS box recruits the Elongin B/C E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of the signaling complex.[1]

The following diagram illustrates the negative feedback regulation of the JAK/STAT pathway by SOCS1.

Quantitative Data from In Vitro Studies

Preliminary in vitro studies have focused on elucidating the direct inhibitory effects of SOCS1 on JAK kinases and the impact of SOCS1 mimetic peptides on immune cell responses.

| Parameter | Molecule | Assay | Value | Reference |

| IC50 | Recombinant SOCS1 | In vitro kinase assay | JAK1: 30 nM | [2] |

| JAK2: 40 nM | [2] | |||

| Inhibition of Cytokine Production | SOCS1-KIR peptide | Luminex assay on PHA-stimulated equine PBMCs | TNFα: ~40% reduction | [3] |

| IL-10: ~32% reduction in controls, ~24% in ERU PBMCs | [3] | |||

| Inhibition of Cell Proliferation | SOCS1-KIR peptide | MTT assay on unstimulated equine PBMCs | Significant inhibition (p=0.01) | [3] |

Experimental Protocols: In Vitro Assays

In Vitro JAK Kinase Inhibition Assay

This protocol is adapted from studies measuring the direct inhibitory effect of SOCS1 on JAK kinase activity.[2]

Objective: To determine the IC50 value of a SOCS1 protein or mimetic peptide against a specific JAK kinase.

Methodology:

-

Reagents and Materials:

-

Purified recombinant JAK kinase domains (e.g., JAK1, JAK2).

-

Recombinant SOCS1 protein or synthesized SOCS1 mimetic peptide.

-

Peptide substrate for the kinase.

-

ATP (radiolabeled or for use with a phosphospecific antibody).

-

Kinase assay buffer.

-

96-well plates.

-

Scintillation counter or plate reader for detection.

-

-

Procedure:

-

Prepare serial dilutions of the SOCS1 protein/peptide in the kinase assay buffer.

-

In a 96-well plate, add the JAK kinase domain, the peptide substrate, and the different concentrations of the SOCS1 inhibitor.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction.

-

Quantify the phosphorylation of the substrate. If using radiolabeled ATP, this can be done by spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring radioactivity using a scintillation counter.

-

Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value using non-linear regression analysis.

-

Peripheral Blood Mononuclear Cell (PBMC) Proliferation and Cytokine Assay

This protocol is based on studies evaluating the immunomodulatory effects of SOCS1-KIR peptides on primary immune cells.[3]

Objective: To assess the effect of a SOCS1 mimetic peptide on the proliferation and cytokine production of PBMCs.

Methodology:

-

Reagents and Materials:

-

Ficoll-Paque for PBMC isolation.

-

Whole blood from healthy donors.

-

RPMI-1640 medium supplemented with fetal bovine serum and antibiotics.

-

SOCS1-KIR peptide and a scrambled control peptide.

-

Mitogens for cell stimulation (e.g., Phytohemagglutinin (PHA), Lipopolysaccharide (LPS)).

-

MTT reagent for proliferation assay.

-

Luminex or ELISA kits for cytokine quantification.

-

-

Procedure:

-

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Wash and resuspend the cells in complete RPMI medium.

-

Seed the PBMCs in 96-well plates.

-

Pre-treat the cells with the SOCS1-KIR peptide or control peptide at the desired concentration for a specified period (e.g., 2 hours).

-

Stimulate the cells with a mitogen (e.g., PHA at 1 µg/mL).

-

Incubate for 72 hours at 37°C in a 5% CO2 incubator.

-

For Cytokine Analysis: Collect the cell culture supernatants and store them at -80°C. Measure the concentrations of cytokines (e.g., TNFα, IL-10) using a Luminex multiplex assay or specific ELISAs according to the manufacturer's instructions.

-

For Proliferation Analysis: Add MTT reagent to the remaining cells in the wells and incubate for 4 hours. Solubilize the formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO). Measure the absorbance at 570 nm using a microplate reader.

-

Quantitative Data from In Vivo Studies

Preclinical animal models are crucial for evaluating the therapeutic efficacy of SOCS1-based therapies in disease contexts.

| Parameter | Molecule | Animal Model | Value | Reference |

| Reduction of Albuminuria | SOCS1 mimetic peptide (MiS1) | BTBR ob/ob mice (Type 2 Diabetes) | >50% reduction on average | [4] |

| Reduction of Kidney Leukocyte Infiltration | SOCS1 peptidomimetic | Streptozotocin-induced diabetic apoE-deficient mice | ~50% reduction in CD3+ T cells and F4/80+ macrophages | [5] |

| Antiviral Protection | SOCS1 antagonist (pJAK2(1001–1013)) | Vaccinia virus-infected mice | Significant protection against lethal infection | [6] |

Experimental Protocols: In Vivo Models

Diabetic Nephropathy (DN) Mouse Model

This protocol is based on studies using a SOCS1 mimetic peptide to treat DN in mice.[4][5]

Objective: To evaluate the efficacy of a SOCS1 mimetic peptide in ameliorating the pathological features of diabetic nephropathy.

Methodology:

-

Animal Model:

-

Use a relevant mouse model of diabetes, such as streptozotocin (B1681764) (STZ)-induced diabetes in apoE-deficient mice or the BTBR ob/ob mouse model of type 2 diabetes.

-

House the animals under standard conditions with free access to food and water.

-

-

Treatment Protocol:

-

Randomize diabetic mice into treatment groups: vehicle control, inactive mutant peptide control, and SOCS1 mimetic peptide (e.g., MiS1 at 2 or 4 µg/g body weight).

-

Administer the peptides via intraperitoneal injections, typically three times a week, for a specified duration (e.g., 7 weeks).

-

-

Endpoint Analysis:

-

Metabolic Monitoring: Regularly monitor blood glucose levels and body weight throughout the study.

-

Renal Function: Measure albuminuria by collecting urine samples and performing albumin-to-creatinine ratio analysis. At the end of the study, measure serum creatinine (B1669602) levels.

-

Histopathology: At the end of the study, perfuse the kidneys and collect tissue for histological analysis. Perform Periodic acid-Schiff (PAS) staining to assess mesangial expansion and tubular injury.

-

Immunohistochemistry: Perform immunohistochemical staining on kidney sections for markers of immune cell infiltration (e.g., CD3 for T cells, F4/80 for macrophages). Quantify the number of positive cells in the glomeruli and interstitium.

-

Gene and Protein Expression: Extract RNA and protein from kidney tissue to analyze the expression of inflammatory and fibrotic markers (e.g., CCL2, TNFα, fibronectin) using real-time PCR, ELISA, or Western blotting.

-

References

- 1. SOCS1 Mimetics and Antagonists: A Complementary Approach to Positive and Negative Regulation of Immune Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The molecular basis of JAK/STAT inhibition by SOCS1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | A peptide mimic of SOCS1 modulates equine peripheral immune cells in vitro and ocular effector functions in vivo: implications for recurrent uveitis [frontiersin.org]

- 4. Anti-inflammatory, antioxidant and renoprotective effects of SOCS1 mimetic peptide in the BTBR ob/ob mouse model of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suppressor of Cytokine Signaling-1 Peptidomimetic Limits Progression of Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enhancement of Antiviral Immunity by Small Molecule Antagonist of Suppressor of Cytokine Signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Superoxide in Cellular Signaling: An In-depth Technical Guide to Using SOTS-1

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the role of superoxide (B77818) (O₂⁻) as a signaling molecule and introduces SOTS-1 as a reliable tool for its controlled generation in experimental settings. We will delve into the intricacies of superoxide-mediated signaling pathways, present available quantitative data for SOTS-1, and provide detailed experimental protocols for its application in cellular and molecular biology research.

Introduction: Superoxide as a Signaling Molecule

Superoxide is a reactive oxygen species (ROS) that has long been recognized for its damaging effects at high concentrations, leading to oxidative stress. However, a growing body of evidence has established superoxide as a critical signaling molecule involved in a multitude of cellular processes.[1] Its effects are highly dependent on its concentration, with low levels influencing cell growth and differentiation, while higher concentrations can trigger apoptosis.[2]

The signaling function of superoxide is underscored by the existence of cellular enzymatic systems, such as NAD(P)H oxidase, that are capable of its production.[1] Superoxide is implicated in the activation of several key signaling cascades, including the Ras/Rac-Raf-MAPK pathway, which in turn regulates gene expression.[1] It also plays a vital role in cell death signaling by inducing the release of cytochrome c from mitochondria, a key step in the intrinsic apoptotic pathway.[3]

Due to its reactive nature and short half-life, studying the specific effects of superoxide in a controlled manner has been challenging. This has led to the development of chemical generators like SOTS-1, which provides a steady and quantifiable source of superoxide for in vitro and in cellulo studies.

SOTS-1: A Thermal Superoxide Source

SOTS-1, or di(4-carboxybenzyl) hyponitrite, is an azo-compound that thermally decomposes to generate superoxide radicals.[4] This property makes it a valuable tool for researchers seeking to investigate the downstream effects of superoxide in a controlled and reproducible manner.

Mechanism of Action: SOTS-1 undergoes thermal decomposition to yield carbon-centered radicals, which then react with molecular oxygen to produce superoxide and a carbocation.[4] A significant advantage of SOTS-1 over other methods of superoxide generation is its slow and continuous production of superoxide, with minimal formation of hydrogen peroxide as a byproduct.[4]

Data Presentation: SOTS-1 Characteristics

| Parameter | Value (in Seawater) | Reference |

| Molecular Weight | 330.3 g/mol | [4] |

| Storage | Stable at -80°C | [4] |

| Solubility | Soluble in DMSO | [5] |

| Initial Superoxide Flux (from 1 mM SOTS-1) | ~6 nM/s | [5] |

Note: Researchers should perform calibration experiments in their specific cell culture medium to accurately determine the rate of superoxide production under their experimental conditions.

Experimental Protocols

This section provides detailed methodologies for the preparation and use of SOTS-1 in cellular signaling studies.

Preparation of SOTS-1 Stock Solution

Materials:

-

SOTS-1 (e.g., from Cayman Chemical)

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous and purged with nitrogen (N₂)

-

Sterile, N₂-purged microcentrifuge tubes

Protocol:

-

Allow the SOTS-1 vial to warm to room temperature before opening.

-

In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of SOTS-1.

-

Dissolve the SOTS-1 in N₂-purged DMSO to a final concentration of 10 mg/mL.[5] For example, dissolve 10 mg of SOTS-1 in 1 mL of N₂-purged DMSO.

-

Vortex briefly to ensure complete dissolution.

-

Aliquot the stock solution into sterile, N₂-purged microcentrifuge tubes to minimize freeze-thaw cycles.

-

Store the aliquots at -80°C.[4]

General Protocol for Inducing Superoxide Signaling in Cell Culture

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

SOTS-1 stock solution (10 mg/mL in DMSO)

-

Vehicle control (N₂-purged DMSO)

-

Positive and negative controls (e.g., other inducers of oxidative stress, antioxidants)

Protocol:

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will allow them to reach the desired confluency at the time of treatment.

-

Cell Treatment: a. Thaw an aliquot of the SOTS-1 stock solution immediately before use. b. Dilute the SOTS-1 stock solution in pre-warmed complete cell culture medium to the desired final concentration. A concentration of 100 µM has been used to study NFAT activation. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. c. Prepare a vehicle control by diluting the N₂-purged DMSO to the same final concentration as in the SOTS-1 treated wells. Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity. d. Remove the existing medium from the cells and replace it with the SOTS-1-containing medium or the vehicle control medium.

-

Incubation: Incubate the cells for the desired period. The incubation time will depend on the specific signaling pathway and endpoint being investigated.

-

Downstream Analysis: Following incubation, lyse the cells for downstream analysis, such as Western blotting, qPCR, or immunofluorescence, to assess the activation of specific signaling pathways.

Visualization of Superoxide-Mediated Signaling Pathways

The following diagrams, generated using the Graphviz DOT language, illustrate the known and putative roles of superoxide in key cellular signaling pathways.

NFAT Signaling Pathway

Superoxide has been shown to be involved in the activation of the Nuclear Factor of Activated T-cells (NFAT) signaling pathway. The diagram below illustrates a potential mechanism for this activation.

MAPK/ERK Signaling Pathway (Generalized)

While direct studies using SOTS-1 are lacking, superoxide is known to activate the MAPK/ERK pathway. The following diagram presents a generalized model of this process.

NF-κB Signaling Pathway (Generalized)

Superoxide can also influence the NF-κB signaling pathway, a key regulator of inflammation and immunity. Below is a generalized diagram of superoxide's potential role in NF-κB activation.

Safety and Handling of SOTS-1

While a specific Safety Data Sheet (SDS) for SOTS-1 was not available at the time of writing, general safety precautions for handling chemical compounds should be followed. It is highly recommended to obtain the SDS from the supplier (e.g., Cayman Chemical) before use.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Ventilation: Handle SOTS-1 in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Store SOTS-1 at -80°C in a tightly sealed container, protected from light and moisture.[4]

-

Disposal: Dispose of SOTS-1 and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Conclusion

SOTS-1 is a valuable and reliable tool for the controlled generation of superoxide in experimental systems, enabling researchers to dissect the intricate roles of this reactive oxygen species in cellular signaling. This guide provides a foundation for the use of SOTS-1, including data, experimental protocols, and visualizations of relevant signaling pathways. As research in this area continues to evolve, it is anticipated that the specific mechanisms and downstream effects of superoxide generated from SOTS-1 will be further elucidated, providing deeper insights into the complex world of redox signaling.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Quantification of reactive oxygen species production by the red fluorescent proteins KillerRed, SuperNova and mCherry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NFAT Targets Signaling Molecules to Gene Promoters in Pancreatic β-Cells - PMC [pmc.ncbi.nlm.nih.gov]

SOTS-1 as a Source of Reactive Oxygen Species: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reactive oxygen species (ROS) are critical signaling molecules involved in a myriad of physiological and pathological processes. The ability to generate these species in a controlled manner is paramount for in-depth studies of redox biology and the development of novel therapeutics. This technical guide provides a comprehensive overview of SOTS-1 (bis(4-carboxybenzyl)hyponitrite), a thermal source of superoxide (B77818) (O₂•⁻), one of the primary ROS. This document details the chemical properties, mechanism of action, and experimental protocols for the application of SOTS-1 in research settings. Furthermore, it presents quantitative data on its superoxide production and illustrates its utility in investigating cellular signaling pathways.

Introduction to SOTS-1

SOTS-1, chemically known as bis(4-carboxybenzyl)hyponitrite, is a valuable tool for researchers studying the effects of superoxide radicals. Unlike bolus additions of superoxide salts (e.g., potassium superoxide, KO₂), SOTS-1 provides a slow, continuous, and predictable flux of O₂•⁻ through thermal decomposition. This controlled generation mimics endogenous ROS production more closely, making it an ideal compound for studying cellular responses to oxidative stress.

Key Advantages of SOTS-1:

-

Controlled Superoxide Generation: The rate of superoxide production can be modulated by temperature.

-

Mimics Physiological Conditions: Provides a continuous flux of superoxide, similar to biological processes.

-

Ease of Use: As a thermal source, it does not require light or enzymatic co-factors for activation.

Mechanism of Superoxide Generation

SOTS-1 belongs to the class of azo compounds. Upon heating, the hyponitrite moiety undergoes thermal decomposition, breaking the nitrogen-nitrogen bond to form two carbon-centered radicals and releasing nitrogen gas. These electron-rich carbon-centered radicals then react with molecular oxygen (O₂) to yield a carbocation and a superoxide radical (O₂•⁻).

Figure 1: Thermal decomposition pathway of SOTS-1 to generate superoxide radicals.

Quantitative Data on Superoxide Production

The rate of superoxide generation from SOTS-1 is dependent on temperature and the initial concentration of the compound. The decomposition follows first-order kinetics.

| Parameter | Value | Conditions |

| Molecular Weight | 330.3 g/mol | - |

| Typical Stock Solution | 10-100 mM in DMSO (argon-purged) | Stored at -80°C |

| Typical Working Concentration | 1-100 µM in aqueous buffer or cell culture medium | Varies by application |

| Half-life of Radicals | Approximately 10 minutes | Room temperature in seawater |

| Superoxide Production Rate | 360 nM/min (estimated) | 1 mM SOTS-1 at room temperature |

Note: The exact rate of superoxide production should be determined empirically for each experimental system, as it can be influenced by factors such as pH, buffer composition, and the presence of radical scavengers.

Experimental Protocols

Preparation of SOTS-1 Stock Solution

Materials:

-

SOTS-1 powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), argon-purged

-

Microcentrifuge tubes

Procedure:

-

Weigh the desired amount of SOTS-1 powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of argon-purged DMSO to achieve the desired stock concentration (e.g., 100 µL of DMSO per 1 mg of SOTS-1).

-

Vortex briefly until the SOTS-1 is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -80°C, protected from light.

Induction of Superoxide Production in Cell Culture

Materials:

-

Cultured cells in appropriate multi-well plates

-

SOTS-1 stock solution (from 4.1)

-

Pre-warmed cell culture medium

-

Phosphate-buffered saline (PBS)

Procedure:

-

Culture cells to the desired confluency.

-

On the day of the experiment, thaw an aliquot of the SOTS-1 stock solution at room temperature.

-

Dilute the SOTS-1 stock solution in pre-warmed cell culture medium to the desired final working concentration (e.g., 1-100 µM). It is crucial to perform this dilution immediately before adding it to the cells.

-

Remove the existing medium from the cells and wash once with PBS.

-

Add the SOTS-1 containing medium to the cells.

-

Incubate the cells for the desired period at 37°C. The thermal decomposition of SOTS-1 will generate a continuous flux of superoxide.

-

Proceed with downstream analysis (e.g., measurement of intracellular ROS, analysis of signaling pathway activation).

Methodological & Application

Application Notes and Protocols for SOTS-1 Technical Grade Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of a stock solution of SOTS-1 technical grade, a compound used in research to generate superoxide (B77818) radicals.[1][2][3] Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.

Introduction to SOTS-1

SOTS-1, or Superoxide Thermal Source, is an azo-compound with the chemical name 4,4'-[azobis(oxymethylene)]bis-benzoic acid.[2][4] It serves as a thermal source of superoxide radicals in aqueous solutions under physiological conditions.[2] The technical grade of SOTS-1 typically has a purity of ≥80%.[2][3][4] It has a molecular weight of 330.3 g/mol .[2][3][4] SOTS-1 thermally decomposes to create an intermediate that reacts with oxygen to produce superoxide radical anions at a controlled and constant rate.[2] The decay of SOTS-1 follows first-order kinetics and has a half-life of 4900 seconds at physiological pH and temperature.[2] This property allows for the controlled study of superoxide effects on biological systems in a manner that closely mimics in vivo conditions.[2]

Solubility Data

The solubility of SOTS-1 technical grade in various solvents is a critical factor in the preparation of a stock solution. The following table summarizes the known solubility data.

| Solvent | Solubility |

| Dimethyl sulfoxide (B87167) (DMSO) | 10 mg/mL[2] |

| Dimethylformamide (DMF) | 2 mg/mL[2] |

| DMF:PBS (pH 7.2) (1:2) | 0.3 mg/mL[2] |

Note: For optimal results, it is recommended to use the highest purity solvents available.

Experimental Protocol: Preparation of a 10 mM SOTS-1 Stock Solution in DMSO

This protocol outlines the steps to prepare a 10 mM stock solution of SOTS-1 in DMSO. This is a common starting concentration that can be further diluted for various experimental needs.

Materials:

-

SOTS-1 (technical grade)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Microcentrifuge tubes or amber glass vials

-

Analytical balance

-

Pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Procedure:

-

Calculate the required mass of SOTS-1:

-

To prepare 1 mL of a 10 mM stock solution, use the following calculation:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 330.3 g/mol = 3.303 mg

-

-

-

Weighing SOTS-1:

-

Tare a clean, dry microcentrifuge tube or amber vial on the analytical balance.

-

Carefully weigh out approximately 3.3 mg of SOTS-1 into the tube. Record the exact weight.

-

-

Dissolving SOTS-1:

-

Add the appropriate volume of DMSO to the tube containing the SOTS-1. For example, if you weighed exactly 3.303 mg of SOTS-1, add 1 mL of DMSO.

-

Close the tube tightly and vortex thoroughly for 1-2 minutes until the SOTS-1 is completely dissolved. Gentle warming may be required to facilitate dissolution.

-

-

Storage:

-

Store the stock solution in a tightly sealed amber vial or a tube protected from light.

-

For short-term storage, 4°C is recommended. For long-term storage, it is advisable to aliquot the stock solution into smaller volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. Always refer to the Certificate of Analysis for specific storage recommendations.[1]

-

Safety Precautions:

-

Always handle SOTS-1 and DMSO in a well-ventilated area or a chemical fume hood.

-

Wear appropriate PPE, including gloves, safety glasses, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for SOTS-1 before use for complete safety information.

Visualized Workflows and Pathways

Diagram 1: SOTS-1 Stock Solution Preparation Workflow

Caption: Workflow for preparing a SOTS-1 stock solution.

Diagram 2: Generation of Superoxide from SOTS-1

Caption: Mechanism of superoxide generation by SOTS-1.

References

Application Notes and Protocols for SOTS-1 in In Vitro Experiments

A Note on Terminology: The term "SOTS-1" is not uniquely defined in publicly available scientific literature. It may refer to a superoxide-generating azo-compound, or it could be a misnomer for Suppressor of Cytokine Signaling 1 (SOCS1), a key intracellular protein. Given the context of in vitro experiments for researchers, this document will focus on protocols related to the study of SOCS1, as this is a common area of investigation in cell biology and drug discovery. We will also briefly address the azo-compound SOTS-1.

Part 1: SOTS-1 as a Superoxide (B77818) Thermal Source

SOTS-1 is described as an azo-compound that can be thermally decomposed to generate a superoxide radical anion at a controlled rate.[1] This property makes it potentially useful for studies investigating oxidative stress.

Chemical Information:

| Property | Value |

| CAS Number | 223507-96-8 |

| Molecular Formula | C16H14N2O6 |

| Molecular Weight | 330.3 g/mol |

| Synonyms | 4,4'-[azobis(oxymethylene)]bis-benzoic acid, di-(4-carboxybenzyl)hyponitrite |

Data sourced from Cayman Chemical.[1]

Experimental Considerations:

Researchers using SOTS-1 as a superoxide source would need to determine the optimal concentration based on the desired rate of superoxide generation and the specific cell type's tolerance to oxidative stress. This would typically involve a dose-response experiment monitoring cell viability and a marker of oxidative stress.

Part 2: Supportive Oligonucleotide Therapy (SOT)

Supportive Oligonucleotide Therapy (SOT) is a form of antisense therapy that utilizes nucleic acid-based oligonucleotides to interfere with gene expression through RNA interference (RNAi).[2][3] The mechanism involves the degradation of specific messenger RNA (mRNA) molecules, thereby inhibiting the production of a target protein.[2] SOTs are custom-designed for specific gene targets.[2]

While SOT is primarily described in a therapeutic context, the underlying principles of antisense oligonucleotides (ASOs) are widely used in in vitro research to study gene function. The concentration of ASOs for in vitro experiments is highly dependent on the cell type, delivery method, and target gene.

Part 3: Protocols for Studying SOCS1 (Suppressor of Cytokine Signaling 1) In Vitro

Suppressor of Cytokine Signaling 1 (SOCS1) is a critical negative regulator of the Janus kinase-signal transducers and activators of transcription (JAK-STAT) signaling pathway.[4] This pathway is crucial for immune responses, and its dysregulation is implicated in various diseases. Therefore, modulating SOCS1 activity is a key area of research. The following protocols provide a general framework for determining the optimal concentration of a hypothetical SOCS1 inhibitor for in vitro experiments.

Protocol 1: Determination of IC50 for a SOCS1 Inhibitor using a Cell Viability Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Materials:

-

Target cell line (e.g., a human cell line known to express the target cytokine receptor)

-

Complete cell culture medium

-

SOCS1 inhibitor stock solution (e.g., 10 mM in DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[5]

-

Compound Preparation: Prepare a serial dilution of the SOCS1 inhibitor in complete cell culture medium. A common range to test is from 100 µM down to 0.01 µM.[5] Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration, typically ≤0.1%).[6]

-

Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared inhibitor dilutions to the respective wells.

-

Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).

-

Cell Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or luminescence using a microplate reader at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Table 1: Example Data for IC50 Determination

| Inhibitor Conc. (µM) | % Cell Viability (Mean ± SD) |

| 100 | 5.2 ± 1.1 |

| 30 | 15.8 ± 2.5 |

| 10 | 48.9 ± 4.3 |

| 3 | 85.1 ± 3.7 |

| 1 | 95.3 ± 2.1 |

| 0.1 | 98.7 ± 1.5 |

| 0.01 | 99.5 ± 1.2 |

| Vehicle Control | 100 ± 1.8 |

Protocol 2: Confirmation of SOCS1 Pathway Inhibition by Western Blot

This protocol is to confirm that the inhibitor is acting on the intended target by measuring the phosphorylation of a downstream protein in the JAK-STAT pathway, such as STAT1.

Materials:

-

Target cell line

-

6-well cell culture plates

-

SOCS1 inhibitor

-

Cytokine for stimulation (e.g., Interferon-gamma, IFN-γ)

-

Ice-cold PBS

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-